molecular formula C10H7BrClNO B6206826 2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole CAS No. 1038369-31-1

2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole

Cat. No. B6206826
CAS RN: 1038369-31-1
M. Wt: 272.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a synthetic organic compound that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a five-membered ring containing a nitrogen, two carbon atoms, two oxygen atoms, and one bromine atom. This compound has been studied extensively in the laboratory due to its interesting chemical and physical properties. It has been used as a starting material in the synthesis of various other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical assays.

Scientific Research Applications

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical assays. In addition, it has been used as a model compound in studies of the electronic structure of aromatic compounds, as a reference compound in studies of the physical and chemical properties of heterocyclic compounds, and as a substrate in studies of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is not well understood. However, it is believed that the compound undergoes a series of electron transfer reactions in which the bromine and chlorine atoms are oxidized and reduced, respectively. This electron transfer is thought to be responsible for the compound’s catalytic activity.
Biochemical and Physiological Effects
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has been studied extensively in the laboratory due to its interesting chemical and physical properties. However, its biochemical and physiological effects are not well understood. In vitro studies have shown that the compound is capable of inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes. In vivo studies have shown that the compound is capable of reducing the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole has several advantages as a laboratory reagent. It is relatively inexpensive, easy to obtain, and has a wide range of applications. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the compound is volatile and must be stored in an inert atmosphere.

Future Directions

For research include further studies of the compound’s biochemical and physiological effects, its mechanism of action, and its potential applications in drug development and other areas of science. In addition, further studies of the compound’s electronic structure and its potential as a catalyst in chemical reactions could lead to new and exciting discoveries.

Synthesis Methods

2-(3-Bromophenyl)-4-(chloromethyl)-1,3-oxazole can be synthesized through several different methods. One method involves the reaction of 4-chloromethyl-2-(3-bromophenyl)-1,3-oxazole with aqueous sodium hydroxide to yield the desired compound. Another method involves the reaction of 2-bromophenyl-4-chloromethyl-1,3-oxazole with aqueous sodium hydroxide and potassium carbonate to yield the desired compound. In both of these methods, the reaction takes place in an inert atmosphere and the desired product is isolated by precipitation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole involves the reaction of 3-bromobenzaldehyde with chloroacetonitrile to form 2-(3-bromophenyl)-4-chloromethyl-1,3-oxazole-5-carbaldehyde, which is then treated with ammonium acetate to yield the final product.", "Starting Materials": ["3-bromobenzaldehyde", "chloroacetonitrile", "ammonium acetate"], "Reaction": [ "Step 1: 3-bromobenzaldehyde is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate in acetonitrile to form 2-(3-bromophenyl)-4-chloromethyl-1,3-oxazole-5-carbaldehyde.", "Step 2: The resulting aldehyde is then treated with ammonium acetate in ethanol under reflux conditions to yield the final product, 2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole." ] }

CAS RN

1038369-31-1

Product Name

2-(3-bromophenyl)-4-(chloromethyl)-1,3-oxazole

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.